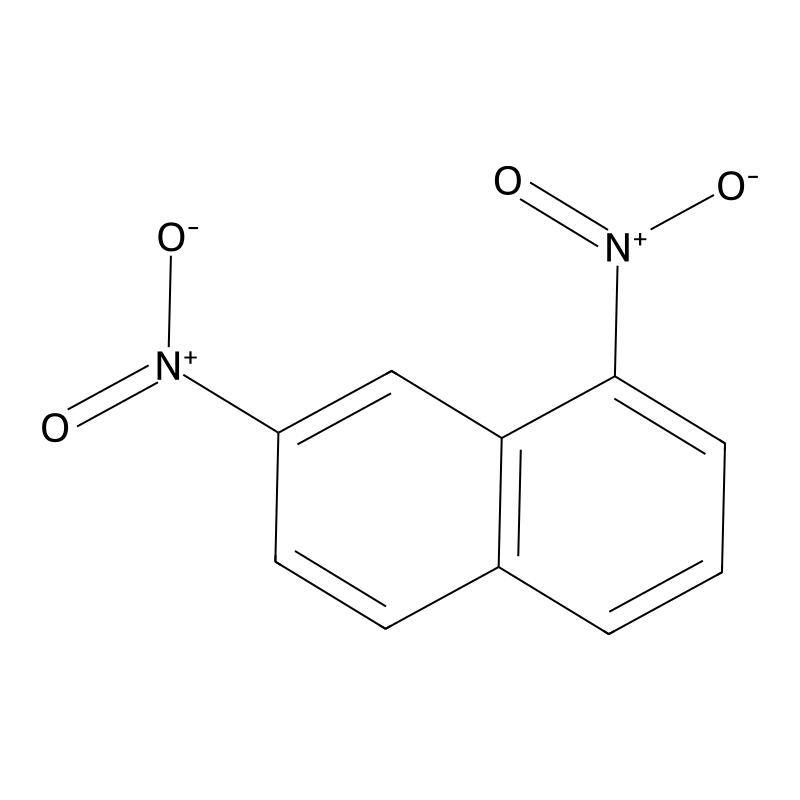

1,7-Dinitronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,7-Dinitronaphthalene is an aromatic compound characterized by the presence of two nitro groups at the 1 and 7 positions of the naphthalene ring. Its molecular formula is , and it has a molecular weight of approximately 218.17 g/mol. This compound appears as yellow crystals and is known for its relatively low solubility in water, making it more soluble in organic solvents such as ethanol and acetone .

The biological activity of 1,7-dinitronaphthalene is significant due to its potential toxicity. Exposure may lead to symptoms such as skin irritation, headaches, dizziness, and more severe effects like liver damage and central nervous system depression. Its toxicity profile indicates that it may pose risks in occupational settings or environmental exposure scenarios . Furthermore, studies have shown that related compounds can exhibit mutagenic properties, raising concerns about their environmental and health impacts .

1,7-Dinitronaphthalene can be synthesized through multiple methodologies:

- Nitration of Naphthalene: This is the most common method, involving the reaction of naphthalene with a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the formation of the 1,7-isomer.

- Sequential Nitration: Starting from mononitronaphthalene derivatives, further nitration can be achieved under controlled conditions to introduce a second nitro group at the desired position.

These methods allow for varying degrees of control over the product distribution and yield .

1,7-Dinitronaphthalene finds applications in several fields:

- Chemical Research: It serves as an intermediate in organic synthesis for producing dyes and other complex organic molecules.

- Analytical Chemistry: Its derivatives are often used in analytical methods for detecting other compounds due to their distinct spectral properties.

- Material Science: It may be utilized in developing materials with specific electronic properties due to its aromatic structure.

Research on interaction studies involving 1,7-dinitronaphthalene has focused on its reactivity with various nucleophiles and electrophiles. Studies indicate that its nitro groups significantly influence its reactivity profile compared to unsubstituted naphthalene. For instance, the compound can participate in nucleophilic substitution reactions where nucleophiles attack the carbon atoms adjacent to the nitro groups .

Several compounds share structural similarities with 1,7-dinitronaphthalene. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1,5-Dinitronaphthalene | Nitro groups at positions 1 and 5 | Different reactivity due to positioning |

| 1,8-Dinitronaphthalene | Nitro groups at positions 1 and 8 | Exhibits different physical properties |

| Naphthalene | No nitro groups | Base structure without functionalization |

| 2-Nitronaphthalene | One nitro group at position 2 | Less reactive than dinitrated forms |

Uniqueness of 1,7-Dinitronaphthalene

The unique positioning of the nitro groups in 1,7-dinitronaphthalene lends it distinct electronic properties that affect its reactivity and interactions compared to other dinitrated naphthalenes. This positioning allows for specific directing effects during electrophilic substitutions and influences its biological activity profile.

1,7-Dinitronaphthalene possesses the molecular formula C₁₀H₆N₂O₄, representing a dinitro-substituted naphthalene derivative with nitro groups positioned at the 1 and 7 carbon atoms of the naphthalene ring system [1]. The compound exhibits a molecular weight of 218.17 grams per mole, as determined through computational analysis by PubChem 2.2 software [1]. The exact mass of the compound is calculated to be 218.03275668 Daltons, with an identical monoisotopic mass value [1].

The molecular composition includes ten carbon atoms forming the bicyclic naphthalene framework, six hydrogen atoms, two nitrogen atoms as components of the nitro substituents, and four oxygen atoms distributed between the two nitro groups [1]. The compound contains a total of 16 heavy atoms, contributing to its substantial molecular complexity and electronic characteristics [1].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆N₂O₄ | PubChem [1] |

| Molecular Weight (g/mol) | 218.17 | PubChem 2.2 [1] |

| Exact Mass (Da) | 218.03275668 | PubChem 2.2 [1] |

| Monoisotopic Mass (Da) | 218.03275668 | PubChem 2.2 [1] |

| Heavy Atom Count | 16 | PubChem [1] |

Structural Configuration and Geometry

The structural configuration of 1,7-dinitronaphthalene features a planar naphthalene backbone with two nitro groups attached at positions 1 and 7, creating a non-symmetrical arrangement of the electron-withdrawing substituents [16]. The compound belongs to the dinitronaphthalene family, characterized by a fused bicyclic aromatic system with nitro substituents that significantly influence the electronic properties and reactivity patterns .

The geometry of the molecule exhibits specific spatial relationships between the nitro groups and the naphthalene core. Density functional theory studies suggest that the 1,7 configuration introduces unique steric and electronic effects compared to other dinitronaphthalene isomers, particularly affecting the conjugation patterns between the nitro groups [16]. The molecular structure displays approximate planarity, though computational studies indicate potential deviation from perfect coplanarity due to steric interactions between the nitro substituents and the aromatic framework [15].

The topological polar surface area of 1,7-dinitronaphthalene measures 91.6 Ų, reflecting the significant contribution of the nitro groups to the overall polarity of the molecule [1]. The compound exhibits zero rotatable bonds, indicating a rigid molecular framework with limited conformational flexibility [1]. The hydrogen bond acceptor count is four, corresponding to the oxygen atoms in the two nitro groups, while the hydrogen bond donor count is zero, consistent with the absence of hydroxyl or amino functionalities [1].

Bond Parameters and Molecular Dimensions

The bond parameters of 1,7-dinitronaphthalene reflect the characteristic features of nitroaromatic compounds, with specific geometric constraints imposed by the electron-withdrawing nature of the nitro substituents. The aromatic carbon-carbon bonds within the naphthalene ring system typically range from 1.39 to 1.42 Ångstroms, consistent with the delocalized bonding pattern characteristic of polycyclic aromatic hydrocarbons [20].

The carbon-nitrogen bonds connecting the nitro groups to the aromatic ring exhibit bond lengths in the range of 1.47 to 1.49 Ångstroms, representing the attachment of the electron-withdrawing nitro substituents to the aromatic framework [20]. The nitrogen-oxygen bonds within the nitro groups display double bond character, with typical bond lengths ranging from 1.21 to 1.24 Ångstroms [20]. The oxygen-nitrogen-oxygen bond angles in the nitro groups generally measure between 123 and 125 degrees, reflecting the trigonal planar geometry around the nitrogen centers [20].

Computational studies of nitronaphthalene derivatives indicate that the nitro groups may adopt non-planar conformations relative to the aromatic ring plane. Research on 1-nitronaphthalene reveals that the nitro group can be twisted approximately 43 degrees out of the naphthalene plane, with minimal pyramidalization at the nitrogen center [15]. Similar geometric distortions are expected for 1,7-dinitronaphthalene, potentially affecting both nitro groups depending on their mutual steric interactions.

| Bond Type | Typical Length/Angle | Notes |

|---|---|---|

| C-C (aromatic) | 1.39-1.42 Å | Delocalized aromatic system [20] |

| C-H (aromatic) | 1.08-1.09 Å | Aromatic C-H bonds [20] |

| C-N (nitro) | 1.47-1.49 Å | C-NO₂ bond to aromatic ring [20] |

| N-O (nitro) | 1.21-1.24 Å | N=O double bond character [20] |

| O-N-O angle | 123-125° | Nitro group geometry [20] |

Crystal Structure and Packing Arrangement

The crystal structure and packing arrangement of 1,7-dinitronaphthalene have not been extensively characterized in the available crystallographic literature, representing a significant gap in the structural knowledge of this compound. However, comparative analysis with related dinitronaphthalene isomers provides insights into the expected crystallographic behavior and packing motifs.

Studies of 1,3-dinitronaphthalene reveal crystallization in the triclinic space group P-1 with unit cell parameters of a = 7.5552 Ångstroms, b = 7.763 Ångstroms, c = 9.073 Ångstroms, and angles α = 110.742°, β = 99.57°, γ = 100.309° [22]. The cell volume measures 474.12 cubic Ångstroms, providing a reference point for understanding the packing efficiency of dinitronaphthalene compounds [22].

Crystal packing arrangements in nitroaromatic compounds typically involve intermolecular interactions including aromatic stacking, hydrogen bonding with nitro groups, and dipole-dipole interactions. Research on related nitroaromatic systems demonstrates that nitro groups can participate in weak hydrogen bonding interactions, contributing to the overall crystal stability [19] [25]. The packing motifs often feature molecules arranged in stacks with centroid-to-centroid separations that may exceed typical aromatic stacking distances due to electrostatic repulsion between electron-deficient aromatic rings [19].

The crystal structure of nitronaphthalene derivatives shows that the nitro groups can adopt different orientations relative to the aromatic plane in the solid state, influenced by intermolecular packing forces [25]. These conformational variations affect the overall crystal symmetry and may result in multiple crystallographically independent molecules within the asymmetric unit [25].

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of 1,7-dinitronaphthalene provides crucial insights into the molecular orbital characteristics, electronic transitions, and reactivity patterns of this nitroaromatic compound. Density functional theory calculations using various basis sets have been employed to investigate the electronic properties of dinitronaphthalene isomers, revealing important information about their electronic behavior [10] [13].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap represents a critical parameter for understanding the electronic properties and chemical reactivity of 1,7-dinitronaphthalene. Computational studies of naphthalene derivatives indicate that nitro substitution significantly affects the orbital energies and electronic transitions [14]. The presence of electron-withdrawing nitro groups typically results in stabilization of both occupied and unoccupied molecular orbitals, with more pronounced effects on the unoccupied orbitals [21].

Theoretical investigations of nitronaphthalene systems reveal that the electronic structure is characterized by strong intramolecular charge transfer interactions between the electron-rich naphthalene framework and the electron-poor nitro substituents [21]. These push-pull electronic interactions influence the absorption spectra, fluorescence properties, and photophysical behavior of the compounds [21]. The specific positioning of nitro groups at the 1 and 7 positions in 1,7-dinitronaphthalene creates unique electronic coupling patterns that differ from other dinitronaphthalene isomers [16].

Computational analysis using ab initio methods provides detailed information about the electronic structure of mixed valence systems related to dinitronaphthalene radical anions. Studies of 2,7-dinitronaphthalene radical anion demonstrate the application of quantum chemical calculations to understand electron transfer processes and electronic coupling in dinitronaphthalene systems [18]. Similar computational approaches are applicable to 1,7-dinitronaphthalene for elucidating its electronic structure and reactivity characteristics.